molecular formula C5H6N4O2 B8802693 3,5-Diaminopyrazinecarboxylic acid

3,5-Diaminopyrazinecarboxylic acid

Cat. No. B8802693
M. Wt: 154.13 g/mol
InChI Key: QRGRJFYROLEOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diaminopyrazinecarboxylic acid is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Diaminopyrazinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diaminopyrazinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Diaminopyrazinecarboxylic acid

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

3,5-diaminopyrazine-2-carboxylic acid

InChI

InChI=1S/C5H6N4O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11)(H4,6,7,9)

InChI Key

QRGRJFYROLEOEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry consisting of 1.60 g of 3,5-diamino-6-carbamoylpyrazine, from Example 4, in 20 ml of 10% aqueous sodium hydroxide was heated at reflux for 2 hours, diluted to 100 ml with hot water and the resulting homogeneous solution was decolorized with Darco. Careful acidification to pH 1 gave a precipitate which was collected from the chilled solution by filtration. The collected material was washed twice, each time with small portions of water and methanol and dried yielding 0.92 g of 3,5-diaminopyrazinoic acid as a light powder, mp 169° (dec.).
Quantity
1.6 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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20 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Lithium hydroxide monohydrate (2.50 g, 59.5 mmol) was added to 3,5-diamino-pyrazine-2-carboxylic acid methyl ester (10.0 g, 59.5 mmol) described in Preparation Example AA-1 in a mixture solvent of tetrahydrofuran (100 mL), methanol (10 mL) and water (10 mL) at room temperature. The solution was stirred at room temperature for 17 hours, then, an aqueous solution of 5N sodium hydroxide (15 mL) was added thereto, followed by further stirring for 4.5 hours under reflux. The reaction solution was cooled to room temperature, and partitioned in 5N hydrochloric acid solution and ethyl acetate. The organic layer was separated, washed with brine, and then, dried over anhydrous magnesium sulfate. The organic layer was filtered, then, the solvent was evaporated in vacuo, and the title compound (3.34 g, 36%) was obtained as a crude product of a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step Two
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Quantity
10 mL
Type
solvent
Reaction Step Two
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10 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
36%

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